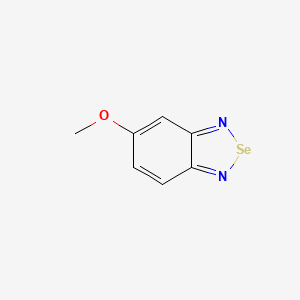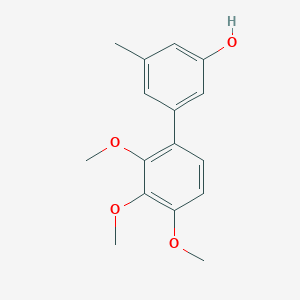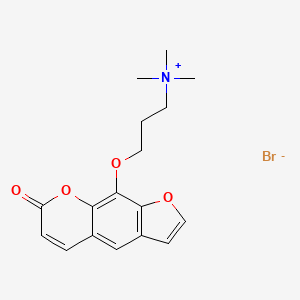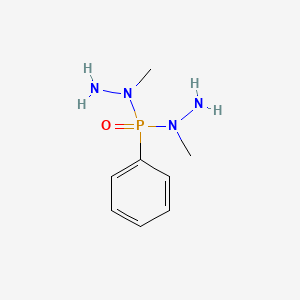
N,N'-Dimethyl-P-phenylphosphonic dihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethyl-P-phenylphosphonic dihydrazide is an organic compound with the molecular formula C8H15N4OP. It is a derivative of phosphonic acid and contains both hydrazide and phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-P-phenylphosphonic dihydrazide typically involves the reaction of dimethylamine with phenylphosphonic dichloride, followed by the addition of hydrazine. The reaction conditions often require a controlled temperature and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of N,N’-Dimethyl-P-phenylphosphonic dihydrazide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dimethyl-P-phenylphosphonic dihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted hydrazides, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
N,N’-Dimethyl-P-phenylphosphonic dihydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Wirkmechanismus
The mechanism of action of N,N’-Dimethyl-P-phenylphosphonic dihydrazide involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include the inhibition of specific metabolic processes and the modulation of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethyl-P-phenylphosphonic dihydrazide: The parent compound with unique properties.
Phenylphosphonic dihydrazide: Lacks the dimethyl groups, leading to different reactivity and applications.
Dimethylphosphonic dihydrazide: Lacks the phenyl group, affecting its chemical behavior and uses.
Uniqueness
N,N’-Dimethyl-P-phenylphosphonic dihydrazide is unique due to the presence of both dimethyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
54529-67-8 |
|---|---|
Molekularformel |
C8H15N4OP |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
1-[[amino(methyl)amino]-phenylphosphoryl]-1-methylhydrazine |
InChI |
InChI=1S/C8H15N4OP/c1-11(9)14(13,12(2)10)8-6-4-3-5-7-8/h3-7H,9-10H2,1-2H3 |
InChI-Schlüssel |
IICZVZRGBFAEOB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(N)P(=O)(C1=CC=CC=C1)N(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


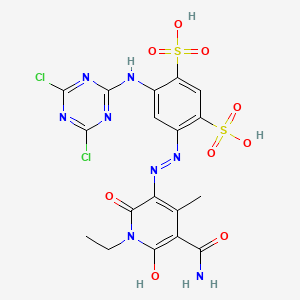
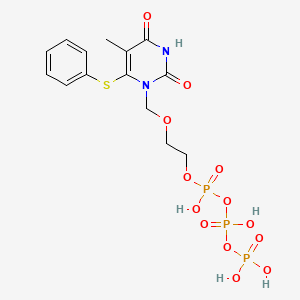

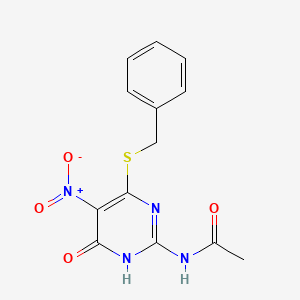
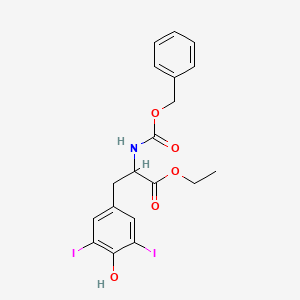
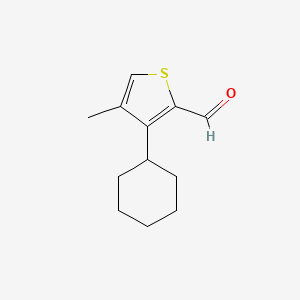
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)
